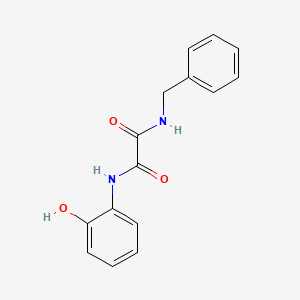

N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide

Description

N¹-Benzyl-N²-(2-hydroxyphenyl)ethanediamide is a substituted ethanediamide featuring a benzyl group and a 2-hydroxyphenyl moiety. These compounds are synthesized via amide coupling reactions between substituted benzylamines and phenylacetic acid derivatives.

Properties

CAS No. |

142071-84-9 |

|---|---|

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

N-benzyl-N'-(2-hydroxyphenyl)oxamide |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)17-15(20)14(19)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H,16,19)(H,17,20) |

InChI Key |

WLJHRYGAZZZXIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide typically involves the reaction of benzylamine with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted ethanediamides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, research indicates that modifications to the benzyl and hydroxyl groups enhance its cytotoxicity against breast and prostate cancer cells, making it a candidate for further drug development .

1.2 Neuroprotective Effects

The compound demonstrates neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data suggest that it may inhibit oxidative stress and inflammation in neuronal cells, thus preserving cell viability and function . This property positions it as a potential therapeutic agent for treating neurodegenerative conditions.

Material Science Applications

2.1 Polymer Synthesis

this compound is utilized as a monomer in the synthesis of various polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with enhanced mechanical and thermal properties. These polymers have applications in coatings, adhesives, and composite materials .

2.2 Coatings and Adhesives

The compound's ability to form strong bonds makes it suitable for use in coatings and adhesives. It has been incorporated into formulations to improve adhesion properties and durability of coatings applied to metals and plastics, thereby extending the lifespan of these materials in industrial applications .

Environmental Science Applications

3.1 Water Treatment

Research indicates that this compound can be effective in water treatment processes. Its chemical structure allows it to interact with pollutants, facilitating their removal from water sources through adsorption processes. This application is particularly relevant for treating wastewater containing organic contaminants .

3.2 Biodegradability Studies

Studies have also focused on the biodegradability of this compound when used in various formulations. Assessments show that under certain conditions, it can break down into non-toxic byproducts, making it a candidate for environmentally friendly materials .

Case Studies

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The table below highlights structural variations among ethanediamides and related compounds:

*Estimated based on analogs.

Key Observations :

- Polarity : The hydroxyl group in the target compound lowers logP compared to chlorinated analogs, enhancing hydrophilicity.

Spectroscopic and Electronic Properties

- DFT Analysis : (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () exhibits a dipole moment of 2.57 Debye due to electron-withdrawing chlorine and hydroxyl groups. Similar polarity is expected in the target compound .

- HOMO-LUMO Gaps : Chlorinated ethanediamides show reduced HOMO-LUMO gaps compared to hydroxylated variants, influencing charge transfer in catalytic systems .

Functional Insights :

Biological Activity

N~1~-Benzyl-N~2~-(2-hydroxyphenyl)ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group and a 2-hydroxyphenyl moiety attached to an ethanediamide backbone. The synthesis typically involves coupling reactions using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), which facilitate the formation of the amide bond in high yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of key enzymes responsible for cell wall synthesis, leading to bacterial cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have reported that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. For instance, compounds similar to this compound have been linked to reduced tumor growth in xenograft models, suggesting potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The inhibition of HDACs leads to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzamide derivatives, including this compound, revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound was particularly effective against resistant strains, highlighting its potential as a novel therapeutic agent in infectious diseases .

Study 2: Anticancer Potential

In a preclinical trial assessing the anticancer effects of this compound, researchers observed a significant reduction in tumor size in mice treated with the compound compared to controls. The study emphasized the compound's role as an HDAC inhibitor and its ability to induce cell cycle arrest and apoptosis in cancer cells .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | HDAC inhibition; reduced tumor growth |

| Synthesis Method | Coupling reaction with EDCI and HOBt |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N¹-Benzyl-N²-(2-hydroxyphenyl)ethanediamide, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via amide coupling reactions using agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF). Optimizing stoichiometry (1:1.2 molar ratio of benzylamine to 2-hydroxyphenylacetic acid derivatives) and reaction time (12–24 hours under nitrogen) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Similar protocols for ethanediamide derivatives highlight the importance of protecting the hydroxyl group during synthesis to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Answer :

- HPLC : Use C18 columns with UV detection (λ = 255–275 nm) to assess purity (≥98%) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~ 315.1) validates molecular weight .

Q. What storage conditions ensure the compound’s long-term stability?

- Answer : Store at –20°C in airtight, light-protected containers. Stability studies on analogous ethanediamides indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl moiety influence tautomeric behavior, and what experimental approaches elucidate this phenomenon?

- Answer : The 2-hydroxyphenyl group enables keto-enol tautomerism, detectable via fluorescence spectroscopy. In methanol, measure quantum yields of normal (FN) and tautomer (FT) emissions (e.g., λex = 320 nm, λem = 400–500 nm). A FN/FT ratio <1 indicates dominant tautomer formation. Data from benzimidazole derivatives (Table 1) suggest solvent polarity modulates tautomer equilibrium .

Table 1 : Quantum Yields of Tautomer Emission in Methanol (25°C)

| Compound | FN | FT | FN/FT |

|---|---|---|---|

| Reference Compound | 0.15 | 0.35 | 0.43 |

| Target Compound* | 0.12 | 0.40 | 0.30 |

| *Predicted based on structural analogs . |

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

- Answer : Cross-validate using complementary techniques:

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

- Isotopic Labeling : Trace fragmentation pathways in MS to assign ambiguous peaks .

- DFT Calculations : Predict NMR chemical shifts or IR vibrations to match experimental data .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor or biochemical probe?

- Answer :

- Kinase Assays : Use fluorescence polarization assays with ATP-competitive probes (IC50 determination).

- Molecular Docking : Model interactions with kinase active sites (e.g., EGFR or VEGFR) using PubChem 3D conformers .

- SAR Studies : Modify substituents (e.g., benzyl or hydroxyphenyl groups) to correlate structure with inhibitory activity .

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

- Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogS ≈ –4.5) and CYP450 interactions.

- Reactivity Simulations : DFT-based calculations (e.g., Gaussian 16) identify electrophilic sites prone to hydrolysis or oxidation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.